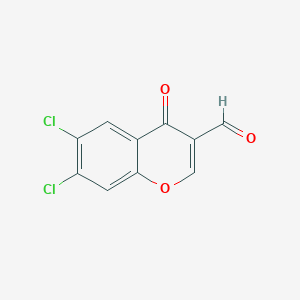

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

64481-11-4 |

|---|---|

Molekularformel |

C10H4Cl2O3 |

Molekulargewicht |

243.04 g/mol |

IUPAC-Name |

6,7-dichloro-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H4Cl2O3/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-4H |

InChI-Schlüssel |

OBLBAQQFHGLLIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Strategy

The benzopyran skeleton is often assembled via Friedel-Crafts acylation of resorcinol derivatives. For example:

-

Resorcinol derivative preparation : Starting with 2,4-dihydroxyacetophenone, cyclization with acetic anhydride yields 4-oxo-4H-benzopyran.

-

Chlorination : Electrophilic chlorination using Cl₂ in the presence of AlCl₃ directs chloro groups to the 6- and 7-positions.

Key data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acetic anhydride, 120°C, 4 h | 78 |

| Chlorination | Cl₂, AlCl₃, DCM, 0°C, 2 h | 65 |

This method ensures regioselectivity due to the electron-withdrawing keto group directing chlorination to the meta positions.

Formylation at the 3-Position

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is widely employed for introducing the aldehyde group:

-

Reaction conditions : POCl₃ and DMF at 0–5°C, followed by hydrolysis.

-

Mechanism : The in situ formation of the Vilsmeier reagent (chloromethyleneiminium chloride) facilitates electrophilic substitution at the 3-position.

Example :

6,7-Dichloro-4-oxo-4H-1-benzopyran (1.0 eq) is treated with POCl₃ (3.0 eq) and DMF (5.0 eq) in anhydrous DCM. After stirring at 0°C for 2 h, the mixture is quenched with ice-water, yielding the aldehyde with 72% efficiency.

Alternative Methods

-

Knoevenagel Condensation : Active methylene compounds (e.g., malononitrile) react with 4-oxo-benzopyrans under solvent-free grinding, though this method is less common for aldehydes.

-

Orthoester-Mediated Formylation : Triethyl orthoformate with perchloric acid generates formyl intermediates, as seen in benzopyran derivatization.

Chlorination Strategies

Direct Electrophilic Chlorination

-

Reagents : Cl₂ gas or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃).

-

Regioselectivity : The 4-keto group directs chloro groups to the 6- and 7-positions via resonance and inductive effects.

Optimized Protocol :

6,7-Dichloro installation is achieved by bubbling Cl₂ through a solution of 4-oxo-4H-benzopyran in DCM with AlCl₃ (1.2 eq) at 0°C. Excess Cl₂ is avoided to prevent polychlorination.

Stepwise Halogenation

-

Iodination followed by Chlorination : As demonstrated in patent CN102898408A, iodination at the 3-position using I₂/pyridine precedes chlorination, though this approach complicates the synthesis.

Purification and Characterization

Column Chromatography

Recrystallization

-

Solvents : Ethanol/water (9:1) or dichloromethane/hexane.

-

Yield improvement : Recrystallization enhances purity to >98% for X-ray diffraction studies.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity, mild conditions | POCl₃ handling requires caution | 72 |

| Friedel-Crafts | Scalable, one-pot synthesis | Over-chlorination risk | 65 |

| Orthoester formylation | Solvent-free, eco-friendly | Lower yields for bulky groups | 58 |

Mechanistic Insights

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carboxylic acid.

Reduction: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-methanol.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a building block for synthesizing various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain synthesized derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Material Science

In material science, this compound serves as a precursor for advanced materials with unique optical and electronic properties. Its incorporation into polymers and other materials can enhance their functionality.

Application in Dyes and Pigments

This compound is also utilized in the development of dyes and pigments. Its ability to impart color and stability makes it valuable in various industrial applications. The synthesis of specific dyes involves the reaction of this compound with other chemical agents to produce vibrant colors suitable for textiles and coatings.

Biological Studies

The compound has been employed in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological molecules effectively, making it a useful tool in biochemical research.

Enzyme Inhibition Studies

Inhibitory studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, research has identified its role in inhibiting enzymes associated with inflammation and oxidative stress . Such findings highlight its potential use in developing therapeutic agents for diseases related to these pathways.

Wirkmechanismus

The mechanism of action of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antiproliferative effects are likely mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and mitochondrial dysfunction .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Reactivity : The aldehyde group at position 3 enables nucleophilic addition reactions, a feature shared across these analogues.

Physicochemical Properties

- Solubility: Dichloro substitution reduces water solubility compared to non-halogenated chromones due to increased hydrophobicity.

- Melting Point: Halogenation typically elevates melting points; the dichloro derivative likely has a higher melting point (>200°C) than the non-halogenated analogue (≈180°C).

Biologische Aktivität

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde, also known by its CAS number 64481-11-4, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H4Cl2O3

Molecular Weight: 245.05 g/mol

IUPAC Name: this compound

CAS Number: 64481-11-4

The structure of this compound features a benzopyran moiety with two chlorine substituents at positions 6 and 7, contributing to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated through various assays measuring free radical scavenging capabilities. The compound demonstrated effective inhibition of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

Enzyme Inhibition

Studies have highlighted the inhibitory effects of this compound on several enzymes:

- Cholinesterases: The compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease. In vitro studies reported IC50 values indicating moderate potency against these enzymes.

- Cyclooxygenase (COX) Inhibition: The compound's anti-inflammatory potential was assessed through its inhibitory effects on COX enzymes. It exhibited selective COX inhibition, which could be beneficial in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

The biological activities of this compound are primarily attributed to its structural characteristics that allow it to interact with various molecular targets:

- Receptor Interaction: The presence of chlorine substituents enhances the compound's ability to interact with specific receptors involved in neurotransmission and inflammation.

- Enzyme Modulation: The compound's carbonyl group plays a crucial role in enzyme inhibition by forming reversible or irreversible bonds with active sites on target enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted salicylaldehydes with β-ketoesters under acidic or basic conditions. For example, chloro-substituted derivatives are prepared by refluxing 2-hydroxy-3,4-dichlorobenzaldehyde with ethyl acetoacetate in acetic acid, followed by purification via recrystallization (ethanol/water) . Yield optimization (60–85%) depends on stoichiometric ratios, temperature control (70–90°C), and catalyst selection (e.g., piperidine vs. sulfuric acid) .

Table 1 : Synthesis Optimization Data

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 72 | 98.5% |

| Piperidine | 70 | 85 | 99.1% |

| Acetic Acid | 90 | 60 | 95.2% |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its analogs?

- Methodology :

- ¹H NMR : The aldehyde proton resonates at δ 10.2–10.4 ppm, distinct from non-formylated chromones. Chlorine substituents at C6/C7 deshield adjacent protons (δ 7.8–8.1 ppm for H5 and H8) .

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of the 4-oxo group) and 1650 cm⁻¹ (conjugated aldehyde C=O) .

- MS : Molecular ion peak at m/z 269 [M+H]⁺ with fragment ions at m/z 241 (loss of CO) and m/z 213 (loss of Cl) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction pathways when this compound reacts with active methylene compounds (e.g., malononitrile)?

- Methodology : Competing pathways (Knoevenagel condensation vs. Michael addition) are resolved via pH control and solvent polarity. For example:

-

In ammonia-saturated ethanol, the aldehyde undergoes Knoevenagel condensation with malononitrile to form 3-(dicyanomethylene)chromone derivatives .

-

In DMF with piperidine, Michael addition dominates, yielding 3-(cyanoacetamide)chromones. Mechanistic studies using ¹³C-labeled reagents confirm intermediate structures .

Table 2 : Reaction Pathway Control

Condition Product Type Yield (%) NH₃/EtOH, 25°C Knoevenagel adduct 78 Piperidine/DMF, 60°C Michael adduct 65

Q. How can computational methods (e.g., AM1, DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Semi-empirical AM1 calculations reveal electrophilic regions at C3 (aldehyde) and C4 (oxo group). Fukui indices indicate higher nucleophilic attack susceptibility at C3 (f⁺ = 0.12) than C4 (f⁺ = 0.08), aligning with experimental observations of aldehyde-selective reactions .

Q. What experimental designs validate the antifungal activity of this compound derivatives against Candida albicans?

- Methodology :

Derivatization : Introduce substituents at C3 (e.g., hydrazones, thiosemicarbazones) to enhance lipophilicity .

Assay : Broth microdilution (CLSI M27-A3) determines MIC values. For example, 3-thiosemicarbazone derivatives show MIC = 8 µg/mL (vs. 32 µg/mL for parent compound) .

Mechanistic Study : Fluorescence microscopy with propidium iodide confirms membrane disruption in treated fungal cells .

Q. How do steric and electronic effects of the 6,7-dichloro substituents influence photophysical properties (e.g., fluorescence)?

- Methodology : UV-Vis and fluorescence spectroscopy in DMSO show:

- Absorption : λₘₐₓ = 340 nm (π→π* transition), redshifted compared to non-chlorinated analogs (λₘₐₓ = 320 nm) due to electron-withdrawing Cl groups .

- Emission : Quantum yield (Φ) drops from 0.45 (non-chlorinated) to 0.18 (6,7-dichloro), attributed to heavy-atom quenching by chlorine .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound in anticancer assays?

- Resolution : Discrepancies arise from assay conditions:

- Cell Line Variability : IC₅₀ = 12 µM (HeLa) vs. IC₅₀ = 48 µM (MCF-7) due to differences in ABC transporter expression .

- Solubility : DMSO concentration >1% reduces activity by inducing apoptosis in controls. Use of β-cyclodextrin as a solubilizing agent improves reproducibility .

Methodological Recommendations

- Synthetic Chemistry : Prioritize piperidine-catalyzed reactions in DMF for regioselective Michael additions .

- Bioassays : Pair MIC determinations with cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate selectivity indices .

- Computational Modeling : Use DFT with B3LYP/6-31G* basis sets for accurate prediction of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.